4-(acetylamino)-N-(2-chlorophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPSFDMOXWODLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Acetylamino N 2 Chlorophenyl Benzamide and Its Analogues
Retrosynthetic Analysis of the 4-(acetylamino)-N-(2-chlorophenyl)benzamide Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, the most logical and common disconnection is at the amide bond (C-N bond), as this bond is reliably formed through numerous well-established reactions.
This primary disconnection yields two key synthons: a 4-acetamidobenzoyl cation equivalent and a 2-chloroaniline anion equivalent. The corresponding synthetic equivalents for these synthons are 4-acetamidobenzoic acid (or its activated derivatives, such as an acyl chloride) and 2-chloroaniline.
Retrosynthetic Pathway:
Target Molecule: this compound
Disconnection (Amide C-N bond): This leads to:
Precursor 1: 4-acetamidobenzoic acid
Precursor 2: 2-chloroaniline
Further retrosynthetic analysis can be applied to the precursors. For instance, 4-acetamidobenzoic acid can be disconnected at its own amide bond, leading back to 4-aminobenzoic acid and an acetylating agent like acetic anhydride. Similarly, 2-chloroaniline can be traced back to 2-nitrochlorobenzene through the reduction of the nitro group. This systematic deconstruction provides a clear roadmap for the forward synthesis from simple starting materials.
Classical and Contemporary Approaches to Benzamide (B126) Synthesis
The construction of the benzamide core relies heavily on the efficient formation of the amide bond. Both classical and modern methods are employed, with the choice often depending on factors like scale, substrate sensitivity, and desired purity.
The formation of the amide link between a carboxylic acid and an amine is not spontaneous and typically requires activation of the carboxylic acid.
Classical Methods: One of the most straightforward methods involves converting the carboxylic acid (4-acetamidobenzoic acid) into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-acetamidobenzoyl chloride reacts readily with the amine (2-chloroaniline) to form the desired amide. This method is robust and high-yielding but can generate hazardous byproducts like HCl and SO₂.
Contemporary Methods (Coupling Reagents): Modern synthesis heavily relies on coupling reagents that facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, avoiding the need to isolate harsh intermediates like acyl chlorides. The reaction proceeds by forming an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are widely used but can lead to racemization in chiral substrates and the formation of difficult-to-remove urea byproducts.
Uronium/Aminium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient and lead to faster reactions with fewer side products compared to carbodiimides. They are particularly useful for coupling less reactive anilines.
The choice of reagent, solvent, and base can significantly impact the reaction's yield and purity.
| Method | Activating Reagent(s) | Advantages | Disadvantages |
|---|---|---|---|
| Acyl Chloride | SOCl₂, (COCl)₂ | High reactivity, high yield, low cost | Harsh conditions, generates acidic byproducts (HCl), not suitable for sensitive substrates |
| Carbodiimide Coupling | DCC, EDC | Mild conditions, widely applicable | Forms urea byproduct (can be difficult to remove), potential for racemization |
| Uronium Salt Coupling | HATU, HBTU | High efficiency, fast reaction rates, low racemization | Higher cost, can form guanidinium byproducts if amine is added incorrectly |
| Phosphonium Salt Coupling | PyBOP, BOP | Similar to uronium salts, very effective | Byproducts can be difficult to remove, higher cost |
Functionalization of the precursor molecules or the final product allows for the creation of analogues with potentially different biological activities or physical properties.
Acetylamino Moiety: The acetylamino group (-NHCOCH₃) is generally stable. Derivatization often involves modification of the starting material, 4-aminobenzoic acid, before acetylation. For example, other acyl groups can be introduced to create different N-acyl derivatives. The amine itself can be alkylated or used in other reactions prior to its conversion to the amide.
Chlorophenyl Moiety: The 2-chlorophenyl group offers several avenues for functionalization. The chlorine atom can be replaced by other groups through nucleophilic aromatic substitution or, more commonly, via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents. Furthermore, the other positions on the aromatic ring are susceptible to electrophilic aromatic substitution, allowing for the introduction of nitro, halogen, or alkyl groups, although the existing substituents will direct the position of the new group.
Stereoselective Synthesis of Chiral Benzamide Derivatives (if applicable)
While this compound itself is not chiral in the traditional sense of having a stereocenter, it possesses the structural elements necessary for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In N-arylbenzamides, the presence of substituents in the ortho position of the aniline ring (in this case, the chlorine atom) can restrict rotation around the N-aryl bond and the amide C-N bond. If the rotational barrier is high enough, two distinct, non-superimposable enantiomers can be isolated.
The synthesis of a single enantiomer of such a chiral benzamide requires a stereoselective approach. Methods to achieve this include:
Catalytic Asymmetric Functionalization: Using a chiral catalyst to introduce a group ortho to the amide bond in a prochiral substrate, thereby setting the stereochemistry. For example, peptide-based catalysts have been used for the atropisomer-selective bromination of benzamides.
Dynamic Kinetic Resolution: This method involves the resolution of a rapidly equilibrating mixture of enantiomers where one is selectively transformed or trapped.
Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.
While this specific compound may or may not have a high enough barrier to be resolved at room temperature, the synthesis of its more sterically hindered analogues often requires these advanced stereoselective techniques.
Green Chemistry Principles and Sustainable Synthetic Routes for Benzamide Compounds
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. This is particularly relevant for amide bond formation, a reaction performed on a massive scale.
Key green chemistry considerations for benzamide synthesis include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Classical methods using stoichiometric coupling reagents often have poor atom economy due to the generation of large amounts of waste byproducts (e.g., dicyclohexylurea from DCC).
Use of Catalysis: Shifting from stoichiometric activators to catalytic methods is a primary goal. Catalytic direct amidation, where water is the only byproduct, is the ideal but often challenging route. Various catalysts based on boron, titanium, or other metals are being explored for this purpose.
Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with greener alternatives (e.g., water, ethanol, or even solvent-free conditions) is crucial. Similarly, avoiding toxic reagents like thionyl chloride is preferred. Recent research has explored direct amidation by coupling esters and amines in water, a metal-free and additive-free approach.
Energy Efficiency: Using methods that operate at ambient temperature and pressure, such as biocatalysis, can significantly reduce energy consumption. Enzymes like lipases can catalyze amide bond formation under mild, aqueous conditions.
| Traditional Approach | Green Alternative | Principle(s) Addressed |
|---|---|---|
| Stoichiometric coupling reagents (e.g., HATU, DCC) | Catalytic direct amidation (e.g., using boric acid catalysts) | Higher atom economy, waste prevention |
| Use of chlorinated solvents (e.g., DCM) | Use of water, ethanol, or solvent-free conditions | Safer solvents, pollution prevention |
| High-temperature thermal condensation | Enzymatic catalysis (e.g., using lipases) | Energy efficiency, use of renewable feedstocks (catalyst) |
| Acyl chloride formation with SOCl₂ | Direct amidation from esters in water | Safer chemistry, avoidance of hazardous reagents |
Structure Activity Relationship Sar Studies of 4 Acetylamino N 2 Chlorophenyl Benzamide Derivatives
Positional and Electronic Effects of Substituents on Biological Activity Profiles
The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on its aromatic rings. These substituents can influence the molecule's binding affinity to its biological target through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The 2-chlorophenyl ring plays a crucial role in orienting the molecule within a target's binding pocket. The chlorine atom at the ortho position introduces both steric bulk and an electron-withdrawing effect, which can significantly influence the molecule's conformation and interaction profile.
Substitutions on this ring can modulate activity in several ways:
Steric Effects: The size and position of substituents can either enhance or diminish binding. For instance, introducing small hydrophobic groups at the para position (relative to the amide linkage) could lead to favorable interactions with a hydrophobic pocket in the target protein. Conversely, bulky substituents at the ortho or meta positions might cause steric clashes, reducing activity.
Electronic Effects: The electronic nature of substituents can alter the pKa of the amide proton and the electron density of the aromatic ring, thereby affecting hydrogen bonding and π-π stacking interactions. Electron-withdrawing groups, such as nitro or cyano groups, can enhance the hydrogen bond donating capacity of the amide N-H. In contrast, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density of the phenyl ring, potentially strengthening π-π stacking interactions with aromatic residues in the binding site.
A hypothetical SAR study on the 2-chlorophenyl ring might yield data similar to that observed for other N-arylbenzamide series.
| Compound | R1 (Position on 2-chlorophenyl ring) | Relative Activity | Rationale for Activity Change |
|---|---|---|---|
| Parent | H | 1.0 | Baseline activity. |
| Derivative 1 | 4'-F | 1.5 | Favorable electrostatic interactions. |
| Derivative 2 | 4'-CH3 | 1.2 | Increased hydrophobic interaction. |
| Derivative 3 | 3'-NO2 | 0.8 | Potential unfavorable steric or electronic effects. |
| Derivative 4 | 2'-OH | 0.5 | Possible intramolecular hydrogen bonding altering conformation. |
The 4-(acetylamino)phenyl moiety is a key structural feature that can participate in hydrogen bonding and hydrophobic interactions. The acetylamino group, in particular, is a well-established pharmacophoric element in many bioactive molecules.
Modifications to this fragment can have a profound impact on biological activity:
Acetamido Group: The N-acetyl group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Altering the nature of the acyl group (e.g., replacing acetyl with propionyl or cyclopropylcarbonyl) can probe the size and shape of the corresponding binding pocket. Complete removal or replacement of the acetylamino group with other substituents like amino, nitro, or cyano groups would drastically alter the electronic and hydrogen bonding properties, likely leading to a significant change in activity.
Aromatic Ring Substitutions: Introducing substituents on the phenyl ring of this fragment can fine-tune the electronic properties and provide additional points of interaction. For example, a hydroxyl group at the 3-position could introduce a new hydrogen bonding opportunity.
The following table illustrates potential outcomes of modifying the 4-(acetylamino)phenyl fragment, based on general SAR principles for similar scaffolds.
| Compound | Modification on 4-(acetylamino)phenyl Fragment | Relative Activity | Rationale for Activity Change |
|---|---|---|---|
| Parent | 4-NHCOCH3 | 1.0 | Baseline activity. |
| Derivative 5 | 4-NH2 | 0.3 | Loss of key hydrogen bond acceptor and hydrophobic interactions. |
| Derivative 6 | 4-NHCOCF3 | 1.8 | Enhanced hydrogen bonding and favorable electronic effects. |
| Derivative 7 | 3-OH, 4-NHCOCH3 | 2.5 | Additional hydrogen bond interaction with the target. |
| Derivative 8 | 4-SO2NH2 | 0.7 | Altered geometry and electronic properties. |
The central benzamide linker is critical for maintaining the correct spatial orientation of the two phenyl rings. The amide bond itself is a rigid planar unit that participates in crucial hydrogen bonding interactions with the target.
Modifications to this linker can significantly affect activity:
Amide Bond Isosteres: Replacing the amide bond with isosteres such as a thioamide, ester, or reverse amide can probe the importance of the hydrogen bonding and electronic character of the linker. Such changes often lead to a dramatic loss of activity, highlighting the critical role of the amide group.
Conformational Constraints: Introducing conformational constraints, for example, by incorporating the amide into a lactam ring system, can lock the molecule into a specific conformation. If this conformation is the bioactive one, a significant increase in potency can be observed.
Studies on other benzamide series have shown that even subtle changes to the linker can have a large impact.
| Compound | Linker Modification | Relative Activity | Rationale for Activity Change |
|---|---|---|---|
| Parent | -CONH- | 1.0 | Baseline activity. |
| Derivative 9 | -NHCO- (Reverse Amide) | <0.1 | Disruption of key hydrogen bonding interactions. |
| Derivative 10 | -CSNH- (Thioamide) | 0.2 | Altered hydrogen bonding geometry and electronic properties. |
| Derivative 11 | -CH2NH- | <0.1 | Loss of planarity and hydrogen bond acceptor. |
| Derivative 12 | N-methylation of amide | 0.1 | Loss of hydrogen bond donor capability. |
Conformational Analysis and Ligand-Target Recognition in Benzamide Systems
The recognition of such benzamide systems by their biological targets often involves a combination of:
Hydrogen Bonding: The amide N-H and C=O are primary sites for hydrogen bonding with the protein backbone or amino acid side chains.
Hydrophobic Interactions: The phenyl rings typically fit into hydrophobic pockets of the target protein.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model for a class of molecules defines the essential spatial arrangement of features necessary for biological activity. For 4-(acetylamino)-N-(2-chlorophenyl)benzamide and its derivatives, a general pharmacophore model can be proposed based on the analysis of its structural components and their likely interactions.
The key pharmacophoric features would likely include:
Two Aromatic/Hydrophobic Regions: Corresponding to the two phenyl rings. Their relative spatial orientation is critical.
A Hydrogen Bond Donor: The amide N-H group.
A Hydrogen Bond Acceptor: The amide carbonyl oxygen.
A Hydrogen Bond Acceptor/Donor Group: The 4-acetylamino moiety, which contains both a hydrogen bond acceptor (carbonyl oxygen) and a hydrogen bond donor (N-H).
A Halogen Atom: The chlorine atom on the N-phenyl ring, which can act as a hydrophobic feature and also participate in halogen bonding in some cases.
The precise arrangement and distances between these features would define the pharmacophore and could be used in virtual screening to identify other molecules with similar biological activity.
Rational Design Principles for Optimizing Benzamide Scaffolds
Based on the SAR and pharmacophoric understanding, several rational design principles can be applied to optimize the biological activity of benzamide scaffolds like this compound.
Bioisosteric Replacements: Functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the chlorine atom could be replaced with a trifluoromethyl group to increase lipophilicity and potentially enhance binding.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict the binding mode of derivatives and guide the design of new compounds with improved interactions. This approach allows for the targeted modification of the scaffold to exploit specific features of the binding site.
Fragment-Based Growth: The benzamide scaffold can be considered as being assembled from different fragments. By systematically exploring different chemical moieties for each fragment and assessing their impact on activity, a comprehensive understanding of the SAR can be built, leading to the identification of more potent and selective compounds.
Conformational Restriction: As discussed earlier, rigidifying the molecule in its bioactive conformation can lead to a significant increase in potency. This can be achieved by introducing cyclic structures or bulky groups that limit rotational freedom.
Preclinical Pharmacological and Mechanistic Investigations of 4 Acetylamino N 2 Chlorophenyl Benzamide Analogues
In Vitro Receptor Binding and Enzyme Inhibition Assays
In vitro assays are fundamental in early-stage drug discovery to determine a compound's direct interaction with its biological target. For benzamide (B126) analogues, these studies typically involve quantifying their ability to bind to specific receptors or inhibit the activity of key enzymes.
Characterization of Binding Affinity and Potency
The potency of benzamide analogues has been characterized against several biological targets. A notable example is the investigation of a close analogue, CI-994, also known as N-(2-aminophenyl)-4-(acetylamino)benzamide, which has been identified as a histone deacetylase (HDAC) inhibitor. aacrjournals.org In assays using isolated enzymes, CI-994 demonstrated concentration-dependent inhibition of HDAC-1 and HDAC-2. aacrjournals.org The potency of these compounds is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For CI-994, the apparent IC50 against crude HDAC activity was observed in the micromolar range, specifically between 25–50 μM. aacrjournals.org
In other studies, different series of benzamide derivatives have been evaluated for their inhibitory potential. For instance, novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors, with potent compounds like 20b exhibiting IC50 values in the nanomolar range (12 to 27 nM) against various cancer cell lines. nih.gov Another series of N-arylbenzamides were developed as inhibitors of STAT3 dimerization, a key process in cancer signaling. rsc.org
| Compound Class | Target | Potency (IC50) | Reference |
|---|---|---|---|
| (acetylamino)benzamide (e.g., CI-994) | Histone Deacetylase (HDAC) | 25–50 μM | aacrjournals.org |
| N-benzylbenzamide (e.g., 20b) | Tubulin Polymerization | 12–27 nM | nih.gov |
| N-arylbenzamide | STAT3 Dimerization | Varies by analogue | rsc.org |
Selectivity Profiling Against Related Biological Targets
Selectivity is a critical parameter for a therapeutic candidate, as it minimizes off-target effects. Benzamide analogues are often profiled against a panel of related biological targets. For example, the HDAC inhibitor CI-994 was tested against the prototypical histone acetyltransferase GCN5 and was found to have no effect on its activity, demonstrating selectivity for the deacetylation process. aacrjournals.org
Similarly, in the development of non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN), benzamide-type derivatives were discovered that displayed a favorable selectivity profile concerning neosubstrate recruitment, outperforming reference compounds. nih.gov This selectivity is crucial for modalities like proteolysis-targeting chimeras (PROTACs) where precise targeting is essential. nih.gov The goal of such profiling is to identify compounds that potently affect their intended target while having minimal interaction with other proteins, particularly those within the same family (e.g., other kinases or epigenetic enzymes).
Elucidation of Molecular Mechanisms of Action (MOA)
Understanding how a compound exerts its effect at a molecular level is crucial for its development. For benzamide analogues, mechanistic studies have focused on their interaction with cellular pathways and direct binding to protein targets.
Interaction with Specific Cellular Pathways and Signaling Cascades
The molecular mechanism of benzamide analogues is often linked to the inhibition of key signaling pathways. As an HDAC inhibitor, CI-994's mechanism involves the hyperacetylation of histones. aacrjournals.org This was observed in HCT-8 colon carcinoma cells, where treatment led to a time- and dose-dependent increase in the acetylation of histone H3. aacrjournals.org This epigenetic modification is known to alter gene expression and can lead to downstream effects such as cell cycle arrest. Indeed, the earliest detected cellular response to CI-994 was the increased acetylation of histone H3, occurring as early as 30 minutes after treatment, which was followed by a G1 cell cycle block. aacrjournals.org
Other benzamide analogues have been shown to interfere with different pathways. Certain derivatives act as STAT3 inhibitors, preventing its dimerization, which is a critical step for its activation and function in promoting tumor growth. rsc.orgdntb.gov.ua Another series of compounds were found to inhibit tubulin polymerization, a mechanism that disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis in cancer cells. nih.gov
Studies on Protein-Ligand Interactions at the Molecular Level
To understand the binding of these compounds at an atomic level, techniques like molecular docking and X-ray crystallography are employed. Docking studies with N-arylbenzamides designed as STAT3 inhibitors indicated that their acidic groups interact with the p-Tyr-705 binding site, while other parts of the molecule occupy adjacent hydrophobic pockets. rsc.org
For benzamide-type derivatives targeting cereblon, cocrystal structures confirmed that intramolecular hydrogen bonds play a key role in predetermining the ligand's conformation, ensuring it is in the correct orientation to bind effectively within the protein's active site. nih.gov Similarly, mechanism studies for tubulin inhibitors demonstrated that the N-benzylbenzamide compound 20b binds to the colchicine (B1669291) binding site on tubulin, preventing its polymerization. nih.gov These molecular interaction studies are vital for structure-activity relationship (SAR) analysis and guide the rational design of more potent and selective analogues. rsc.org
Cell-Based Biological Activity Profiling
Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by measuring its effects on whole, living cells.
For the HDAC inhibitor CI-994, treatment of HCT-8 colon carcinoma cells resulted in histone H3 hyperacetylation, confirming the compound's target engagement within a cellular environment. aacrjournals.org This biochemical change was linked to a clear antiproliferative effect, specifically a G1 cell cycle arrest. aacrjournals.org
In the case of tubulin-inhibiting N-benzylbenzamide analogues, compound 20b demonstrated significant antiproliferative activities against a panel of human cancer cell lines, including HCT-116 (colon), K562 (leukemia), A549 (lung), and PC-3 (prostate). nih.gov The potent activity in these cell-based assays underscores the therapeutic potential of this chemical scaffold.
| Cancer Cell Line | Cell Type | Antiproliferative Activity (IC50 in nM) | Reference |
|---|---|---|---|
| HCT-116 | Colon | 12 | nih.gov |
| K562 | Leukemia | 15 | nih.gov |
| A549 | Lung | 18 | nih.gov |
| PC-3 | Prostate | 27 | nih.gov |
Furthermore, studies on a novel scaffold of N-(2-(benzylamino)-2-oxoethyl)benzamide analogues identified compounds that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death. nih.gov One analogue, WO5m, showed potent protective activity with an EC50 of 0.1 µM, highlighting a potential application for this class of compounds in the treatment of diabetes. nih.gov
Efficacy in Relevant Cellular Models (e.g., disease-specific cell lines)
The in vitro efficacy of several analogues of 4-(acetylamino)-N-(2-chlorophenyl)benzamide has been evaluated in a variety of disease-specific cell lines, primarily focusing on oncology and virology. These studies are fundamental in determining the biological activity and potential therapeutic applications of these compounds.
One area of investigation has been the activity of these analogues as histone deacetylase (HDAC) inhibitors. For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), an analogue, demonstrated a class I selective enzyme inhibitory pattern. enamine.net It exhibited potent antiproliferative activity against A2780 and HepG2 cancer cell lines. enamine.net Further modification of this compound to N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) also showed class I HDAC selectivity, with particular potency against HDAC3. nih.gov In antiproliferative assays, FNA displayed significant inhibitory activity against HepG2 solid tumor cells. nih.gov
Another analogue, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, demonstrated potent in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line, SKM-1. nih.gov
Beyond cancer, analogues of this benzamide have been investigated for their antiviral properties. A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as potent inhibitors of human adenovirus (HAdV). nih.gov Several compounds in this series exhibited sub-micromolar to low micromolar potency against HAdV with high selectivity indexes. nih.gov
The table below summarizes the in vitro efficacy of selected this compound analogues in various cellular models.
| Compound/Analogue | Cell Line/Target | Efficacy Metric | Value |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian Cancer) | IC50 | 2.66 μM |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver Cancer) | IC50 | 1.73 μM |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver Cancer) | IC50 | 1.30 μM |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | IC50 | 842.80 nM |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC2 | IC50 | 949.15 nM |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | IC50 | 95.48 nM |
| (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | SKM-1 (Myelodysplastic Syndrome) | Not Specified | Potent Inhibitory Activity |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Human Adenovirus (HAdV) | IC50 | Sub-micromolar to low micromolar |
Phenotypic Screening and High-Throughput Cellular Assays
Phenotypic screening has emerged as a powerful strategy in drug discovery, allowing for the identification of compounds that induce a desired change in cellular phenotype without a preconceived molecular target. This approach is particularly valuable for complex diseases where the underlying biology is not fully understood. While specific large-scale phenotypic screening campaigns for this compound analogues are not extensively detailed in the public domain, the antiproliferative assays conducted on various cancer cell lines can be considered a form of high-throughput cellular assay.
These assays typically involve the screening of a library of compounds against a panel of cancer cell lines to identify molecules that inhibit cell growth or induce cell death. For example, the evaluation of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its fluorinated analogue (FNA) for their antiproliferative effects on cell lines like A2780 and HepG2 are examples of such targeted high-throughput screens. enamine.netnih.gov These assays allow for the rapid assessment of the cytotoxic or cytostatic potential of a large number of compounds, facilitating the identification of lead candidates for further development.
The general workflow for such a high-throughput cellular assay involves:
Compound Library Preparation : A collection of structurally related benzamide analogues is synthesized and prepared in a format suitable for automated screening, typically in multi-well plates.
Cell Plating : Disease-relevant cells (e.g., cancer cell lines) are seeded into multi-well plates.
Compound Treatment : The cells are treated with the library of compounds at various concentrations.
Incubation : The treated cells are incubated for a defined period to allow for the compound to exert its effect.
Readout : A viability or cytotoxicity assay is performed to measure the effect of each compound on the cells. Common readouts include measurements of ATP levels (indicating metabolic activity), membrane integrity, or caspase activation (indicating apoptosis).
Data Analysis : The data is analyzed to determine the potency of each compound (e.g., IC50 values) and to identify "hits" that meet predefined activity criteria.
This approach, while not a broad phenotypic screen in the sense of imaging-based morphological changes, is a critical component of high-throughput cellular pharmacology for identifying compounds with a desired functional outcome.
In Vivo Efficacy Studies in Non-Human Animal Models
Following promising in vitro results, the evaluation of drug candidates in non-human animal models of disease is a crucial step to assess their in vivo efficacy and physiological effects.
Establishment of Proof-of-Concept in Preclinical Disease Models
Several analogues of this compound have been tested in preclinical disease models, primarily in the context of oncology. These studies aim to establish a proof-of-concept for their therapeutic potential in a living organism.
For instance, the in vivo antitumor efficacy of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was investigated using a nude mouse xenograft model with inoculated HepG2 cells. nih.gov The study revealed that FNA could significantly inhibit tumor growth, with a tumor growth inhibition (TGI) rate of 48.89%. nih.gov This was comparable to the established HDAC inhibitor SAHA, which showed a TGI of 48.13% in the same model. nih.gov
Another analogue, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also exhibited excellent in vivo antitumor activity in SKM-1 xenograft models through oral dosing. nih.gov Furthermore, this compound demonstrated better antitumor efficacy in mouse models with an intact immune system compared to those with thymus deficiencies, suggesting a potential interplay with the immune system. nih.gov
The compound 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) showed high growth-inhibiting efficacy in several rat tumor models, including intratibially implanted osteosarcoma, methylnitrosourea-induced primary mammary carcinoma, and acetoxymethyl-methylnitrosamine-induced colorectal adenocarcinoma. rsc.org Interestingly, this compound was found to be preferentially active in slowly growing tumors. rsc.org
The table below summarizes the in vivo efficacy of selected analogues in preclinical models.
| Compound/Analogue | Animal Model | Disease Model | Key Finding |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Nude Mice | HepG2 Xenograft | 48.89% Tumor Growth Inhibition |
| (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Mice | SKM-1 Xenograft | Excellent antitumor activity |
| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Rats | Osteosarcoma, Mammary Carcinoma, Colorectal Adenocarcinoma | High growth-inhibiting efficacy |
Pharmacodynamic Biomarker Analysis in Animal Studies
Pharmacodynamic (PD) biomarker analysis in animal studies is essential to understand the molecular mechanisms by which a drug candidate exerts its therapeutic effect in vivo. These biomarkers can provide evidence of target engagement and downstream pathway modulation.
In studies of HDAC inhibitor analogues of this compound, a key pharmacodynamic marker is the level of histone acetylation. For example, the compound (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide was found to strongly increase the intracellular level of acetyl-histone H3. nih.gov This provides direct evidence that the compound is inhibiting HDAC activity within the tumor cells in vivo.
In addition to target engagement markers, downstream markers of cellular response are also analyzed. The same study showed that this compound also increased the levels of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. nih.gov This finding is consistent with the observed induction of G1 cell cycle arrest and apoptosis in vitro. nih.gov Similarly, other 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides have been shown to upregulate the expression of the tumor suppressor p21(WAF1/Cip1).
These pharmacodynamic biomarker studies are critical for confirming the mechanism of action of these compounds in a complex in vivo environment and for guiding the design of future clinical trials.
Computational Chemistry and in Silico Approaches to 4 Acetylamino N 2 Chlorophenyl Benzamide Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its protein target.
Molecular docking simulations for benzamide (B126) derivatives are used to predict how they fit into the binding site of a target protein. scispace.com The process involves sampling a wide range of possible conformations of the ligand within the protein's active site and scoring each conformation based on a force field that estimates the binding energy. The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.
| Interaction Type | Molecular Group Involved | Potential Protein Residue Partner | Estimated Contribution |
|---|---|---|---|
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Carbonyl Oxygen | High |
| Hydrogen Bond Acceptor | Carbonyl C=O | Arginine, Lysine, Serine, Histidine | High |
| Hydrophobic Interaction | Chlorophenyl Ring | Leucine, Valine, Phenylalanine | Medium |
| π-π Stacking | Benzene (B151609) Rings | Phenylalanine, Tyrosine, Tryptophan | Medium |
A primary outcome of ligand-protein interaction modeling is the identification of specific amino acid residues within the receptor's binding pocket that are critical for binding. nih.gov For the benzamide class of molecules, interactions are often characterized by a network of hydrogen bonds and hydrophobic contacts.
Hydrogen Bonding: The amide linker (-CONH-) is a crucial feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. These groups frequently interact with polar or charged amino acid residues such as aspartate, glutamate, serine, and histidine. scispace.comnih.gov
Hydrophobic and Aromatic Interactions: The 2-chlorophenyl and acetylamino-phenyl rings are capable of engaging in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. Furthermore, these aromatic rings can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, which can significantly stabilize the ligand-protein complex.
Analysis of docking results for analogous compounds reveals that specific residues, sometimes referred to as "hot spots," contribute disproportionately to the binding energy. nih.gov Identifying these key residues is essential for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved affinity and selectivity.
Quantum Chemical Calculations and Spectroscopic Property Correlations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and related properties of a molecule. xisdxjxsu.asia These calculations are used to predict geometries, energies, and spectroscopic characteristics, offering a theoretical basis for interpreting experimental data.
The electronic properties of 4-(acetylamino)-N-(2-chlorophenyl)benzamide can be described by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive. nih.govresearchgate.net For benzamide derivatives, the electron density in the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO density is often found on the electron-withdrawing carbonyl group and adjacent atoms. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). xisdxjxsu.asia For a molecule like this compound, MEP analysis would predict negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and acetyl groups, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) is expected around the amide and amino hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.netmdpi.com
| Parameter | Typical Value Range (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -7.5 | Electron-donating ability |
| ELUMO | -1.5 to -2.5 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability researchgate.net |
Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the stretching, bending, and torsional motions of atoms in a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. mdpi.com This theoretical spectrum is invaluable for assigning the absorption bands observed in experimental FTIR and FT-Raman spectra to specific molecular motions. researchgate.net
For this compound, key vibrational modes would include:
N-H stretching from the amide and acetylamino groups, typically appearing in the 3300-3500 cm⁻¹ region.
C=O stretching from the amide and acetyl groups, expected to produce strong bands between 1630 and 1700 cm⁻¹. mdpi.com
Aromatic C-H stretching above 3000 cm⁻¹.
C-N and C-Cl stretching at lower wavenumbers.
Theoretical calculations of electronic spectra (UV-Vis) are performed by computing the energy difference between the ground state and various excited states. This helps in understanding the electronic transitions (e.g., n → π* or π → π*) responsible for the observed absorption bands. mdpi.com
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | ~3450 |
| Aromatic C-H | Stretching | 3050 - 3150 |
| Amide C=O | Stretching | ~1680 mdpi.com |
| Acetyl C=O | Stretching | ~1660 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-N | Stretching | 1250 - 1350 |
The biological activity of a flexible molecule is often determined by its three-dimensional shape or conformation. Quantum mechanics can be used to explore the conformational space of this compound to identify the most stable, low-energy structures. nih.gov
Molecular Dynamics Simulations for Ligand-Target Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In the context of drug discovery and development, MD simulations provide valuable insights into the stability of a ligand-target complex and the dynamic behavior of the ligand within the binding site of a biological target. For a compound such as this compound, MD simulations can elucidate the nature of its interaction with a putative protein target, revealing key binding modes and the conformational changes that may occur upon binding.
The process of conducting an MD simulation for a ligand-protein complex typically begins with a docked pose of the ligand in the protein's active site, often obtained from molecular docking studies. This initial structure is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a gradual heating and equilibration phase to bring the system to the desired temperature and pressure. Finally, a production run is performed, during which the trajectory of the system is saved at regular intervals, providing a detailed view of the molecular motions.
Analysis of the MD trajectory can yield a wealth of information. One of the key metrics is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD for both the protein and the ligand over the course of the simulation suggests that the complex is stable. researchgate.net Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding.
Hydrogen bond analysis is another critical aspect of MD simulation studies. The persistence of hydrogen bonds between the ligand and specific amino acid residues in the binding pocket throughout the simulation is a strong indicator of a stable interaction. For this compound, the amide and acetyl groups could potentially form key hydrogen bonds with a target protein.
The following table illustrates the type of data that can be generated from MD simulations to assess the stability of a ligand-target complex. The data presented here is hypothetical for this compound bound to a generic kinase target and is intended for illustrative purposes.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Ligand-Protein H-Bonds |
| 0 | 0.00 | 0.00 | 4 |
| 10 | 1.25 | 1.50 | 3 |
| 20 | 1.30 | 1.65 | 3 |
| 30 | 1.45 | 1.70 | 4 |
| 40 | 1.35 | 1.60 | 3 |
| 50 | 1.40 | 1.68 | 4 |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Analogues
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties have become indispensable tools for prioritizing compounds with favorable drug-like characteristics, thereby reducing the time and cost associated with preclinical development. mdpi.commdpi.com For a lead compound like this compound, a series of preclinical analogues would likely be synthesized to optimize its biological activity and ADME profile.
A variety of computational tools and web servers, such as SwissADME, ADMETlab, and pkCSM, are available to predict a wide range of ADME parameters based on the chemical structure of a molecule. mdpi.commdpi.com These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data.
Key ADME properties that are commonly predicted in silico include:
Lipophilicity: Often expressed as the logarithm of the partition coefficient (logP), this parameter influences solubility, absorption, and membrane permeability.
Aqueous Solubility: Poor solubility can limit absorption and bioavailability.
Gastrointestinal (GI) Absorption: This predicts the extent to which a compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: This is a critical parameter for drugs targeting the central nervous system and a potential liability for peripherally acting drugs.
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, affecting their absorption and distribution. mdpi.com Predictions can indicate whether a compound is a substrate or inhibitor of P-gp. mdpi.com
Cytochrome P450 (CYP) Inhibition: Inhibition of key CYP enzymes can lead to drug-drug interactions.
Hepatotoxicity: The potential for a compound to cause liver damage is a major safety concern.
The following interactive table presents hypothetical in silico ADME predictions for a series of preclinical analogues of this compound, where R1 and R2 represent different substituents.
| Compound ID | R1 | R2 | logP | Aqueous Solubility (logS) | GI Absorption | BBB Penetrant | P-gp Substrate | CYP2D6 Inhibitor |
| Analogue 1 | H | H | 3.5 | -4.2 | High | Yes | No | No |
| Analogue 2 | F | H | 3.7 | -4.5 | High | Yes | No | No |
| Analogue 3 | OCH3 | H | 3.2 | -4.0 | High | No | No | Yes |
| Analogue 4 | H | OH | 3.0 | -3.8 | High | No | Yes | No |
| Analogue 5 | H | NH2 | 2.8 | -3.5 | High | No | Yes | No |
Lead Optimization and Drug Design Principles Applied to the 4 Acetylamino N 2 Chlorophenyl Benzamide Scaffold
Strategies for Enhancing Biological Potency and Target Selectivity
Initial lead compounds often require structural modifications to improve their interaction with the biological target, thereby increasing potency and selectivity. For the 4-(acetylamino)-N-(2-chlorophenyl)benzamide scaffold, medicinal chemists can employ several strategies to achieve these goals.
Bioisosteric Replacements and Scaffold Hopping
Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties. This approach can lead to improvements in potency, selectivity, and pharmacokinetic properties. For the amide bond in the this compound scaffold, various bioisosteric replacements could be considered to enhance metabolic stability and modulate activity.
Table 1: Potential Bioisosteric Replacements for the Amide Bond
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
| Amide | 1,2,4-Oxadiazole | Can mimic the hydrogen bonding properties of the amide while potentially improving metabolic stability. |
| Amide | 1,2,3-Triazole | Offers an alternative geometry and hydrogen bonding pattern, which may enhance target binding and metabolic resistance. |
| Amide | Thioamide | The replacement of the carbonyl oxygen with sulfur alters the electronic and steric properties, which can impact target affinity and selectivity. |
| Amide | Sulfonamide | Introduces a different three-dimensional arrangement and electronic distribution that can lead to altered biological activity. |
Scaffold hopping, a more drastic modification, involves replacing the central core of the molecule while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. Starting from the this compound core, a scaffold hopping approach might explore entirely different heterocyclic or carbocyclic cores that can present the necessary pharmacophoric groups in a similar spatial orientation.
Fragment-Based Drug Design (FBDD) Contributions
Fragment-based drug design (FBDD) is an alternative approach to lead discovery and optimization. It begins with the identification of small, low-molecular-weight fragments that bind to the target protein, often with low affinity. These fragments are then grown, linked, or merged to generate a more potent lead compound.
For a target of the this compound scaffold, an FBDD campaign would involve screening a library of fragments to identify those that bind to different sub-pockets of the target's binding site. For instance, one fragment might be identified that interacts favorably with the region occupied by the 2-chlorophenyl group, while another might bind in the vicinity of the acetylamino group. These fragments could then be linked together, using the benzamide (B126) core as a template, to create a novel and potent inhibitor. This method allows for a more efficient exploration of the chemical space and can lead to lead compounds with better ligand efficiency.
Optimization of Preclinical Pharmacokinetic (PK) Properties
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations and for an adequate duration. Therefore, the optimization of pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of lead optimization.
In Vitro Metabolic Stability Assessment (e.g., liver microsomes)
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes, which contain many of the key drug-metabolizing enzymes, are commonly used to assess metabolic stability. criver.com In these assays, the disappearance of the parent compound is monitored over time.
For a series of benzamide derivatives, metabolic stability can vary significantly with small structural changes. For example, the introduction of metabolically stable groups or the blocking of sites of metabolism can enhance stability.
Table 2: Illustrative In Vitro Metabolic Stability of Benzamide Analogs in Human Liver Microsomes
| Compound | Structural Modification from Parent Scaffold | In Vitro Half-life (t½) (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | Unsubstituted phenyl ring | 15 | 92.4 |
| Analog B | Introduction of a fluorine atom | 45 | 30.8 |
| Analog C | Replacement of a methyl group with a cyclopropyl (B3062369) group | 90 | 15.4 |
| Roflumilast (Reference) | - | 12.29 | - |
| Analog III (Roflumilast analog) | 2-mercaptobenzothiazol-6-yl substitution | 247.55 | 5.67 |
This table presents hypothetical and literature-based data for illustrative purposes and does not represent actual data for this compound. nih.gov
Prediction and Modulation of Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can significantly influence its distribution and clearance. wikipedia.org Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to be metabolized and excreted. High plasma protein binding can lead to a lower volume of distribution and a longer half-life.
During lead optimization, plasma protein binding is measured, often using techniques like equilibrium dialysis. Structural modifications can be made to modulate binding. For instance, reducing the lipophilicity of a compound can sometimes decrease its affinity for plasma proteins.
Table 3: Illustrative Plasma Protein Binding of Benzamide Analogs
| Compound | Lipophilicity (LogP) | Plasma Protein Binding (%) (Human) | Plasma Protein Binding (%) (Rat) |
| Analog D | 3.5 | >99 | 98.1–98.7 |
| Analog E | 2.8 | 95 | 92.5 |
| Analog F | 2.1 | 85 | 88.9–92.7 |
| Moclobemide (Reference) | - | 50 | - |
| Roflumilast Analog I (Reference) | - | >95 | - |
| Roflumilast Analog III (Reference) | - | 53.71 | - |
This table presents hypothetical and literature-based data for illustrative purposes and does not represent actual data for this compound. nih.govwikipedia.orgfrontiersin.org
Preclinical In Vivo Pharmacokinetics in Animal Models (e.g., clearance, half-life)
Ultimately, the pharmacokinetic properties of a drug candidate must be evaluated in vivo in animal models, such as rats or dogs. mdpi.com These studies provide crucial information on parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Table 4: Illustrative Preclinical In Vivo Pharmacokinetic Parameters of Benzamide Analogs in Rats (Intravenous Administration)
| Compound | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Elimination Half-life (t½) (h) |
| Analog G | 4.3 | 10.2 | 1.6 |
| Analog H | 1.5 | 5.0 | 2.3 |
| Analog I | 0.5 | 2.5 | 3.5 |
| Clebopride (Reference) | High | 1.6-3.2 | Longer than Metoclopramide |
| Acotiamide (Reference) | - | - | Biexponential elimination |
This table presents hypothetical and literature-based data for illustrative purposes and does not represent actual data for this compound. nih.govnih.gov
By systematically applying these principles of lead optimization and drug design, researchers can iteratively modify the this compound scaffold to develop a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties, making it suitable for further development.
Rational Design for Improved Developability and Drug-Likeness
Rational drug design for the this compound scaffold focuses on iterative modifications to its chemical structure to improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, collectively known as developability. The concept of "drug-likeness" is also a critical consideration, referring to a compound's qualitative resemblance to known drugs, often assessed by computational models that evaluate its physicochemical properties.
A key strategy in enhancing developability is the application of established guidelines like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. For the this compound scaffold, medicinal chemists would systematically modify its constituent parts—the acetylamino group, the central benzamide core, and the 2-chlorophenyl ring—to optimize these parameters.
For instance, modifications to the acetylamino group could involve altering its size or polarity to fine-tune solubility and permeability. Similarly, substitutions on the phenyl rings can significantly impact lipophilicity and metabolic stability. The strategic introduction of polar functional groups can enhance aqueous solubility, which is often a prerequisite for good oral bioavailability. Conversely, reducing the number of rotatable bonds can improve metabolic stability and oral absorption by decreasing the molecule's conformational flexibility.
The following table illustrates a hypothetical analysis of this compound and a rationally designed analog based on key drug-likeness parameters.
| Property | This compound (Parent) | Analog A (Hypothetical) | Desired Range |
| Molecular Weight ( g/mol ) | 302.74 | 320.76 | < 500 |
| LogP | 3.2 | 2.8 | < 5 |
| Hydrogen Bond Donors | 2 | 2 | < 5 |
| Hydrogen Bond Acceptors | 3 | 4 | < 10 |
| Rotatable Bonds | 3 | 4 | < 10 |
| Polar Surface Area (Ų) | 68.5 | 75.2 | < 140 |
In this hypothetical example, "Analog A" might feature a modification, such as the addition of a small polar group, which slightly increases the molecular weight and hydrogen bond acceptor count but improves the LogP and polar surface area, potentially leading to better solubility and absorption characteristics.
Chemoinformatic and Computational Screening in Benzamide Optimization
Chemoinformatic and computational screening methods are indispensable tools in the optimization of the this compound scaffold. These in silico techniques allow for the rapid assessment of large virtual libraries of related compounds, prioritizing those with the most promising profiles for synthesis and further testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov For the benzamide scaffold, a QSAR model could be developed using a training set of analogs with known activities against a specific biological target. The model would identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that correlate with activity. nih.govnih.gov This information can then be used to predict the activity of novel, unsynthesized derivatives, guiding the design of more potent compounds.
Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. nih.govlaurinpublishers.com By simulating the interaction between derivatives of this compound and the three-dimensional structure of its target, researchers can gain insights into the key binding interactions. This allows for the rational design of modifications that enhance binding affinity and, consequently, biological potency. For example, docking studies might reveal that introducing a specific substituent on the 2-chlorophenyl ring could form an additional hydrogen bond with the target protein, leading to a more stable complex. nih.gov
In silico ADMET prediction models are used to forecast the pharmacokinetic and toxicity properties of virtual compounds. researchgate.netmdpi.compharmacophorejournal.com These models are built using large datasets of compounds with experimentally determined ADMET properties. By inputting the structure of a novel this compound derivative, these models can estimate parameters such as its potential for intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for off-target toxicities. This early-stage assessment helps to flag compounds with potentially poor developability, saving significant time and resources.
The following table provides a sample of in silico ADMET predictions for the parent compound and a hypothetical analog.
| Parameter | This compound (Parent) | Analog B (Hypothetical) | Interpretation |
| Human Intestinal Absorption (%) | High | High | Good potential for oral absorption |
| Caco-2 Permeability (nm/s) | Moderate | High | Indicates good intestinal permeability |
| P-glycoprotein Substrate | Yes | No | Analog B may have better bioavailability |
| CYP2D6 Inhibition | Inhibitor | Non-inhibitor | Analog B has a lower risk of drug-drug interactions |
| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity |
This table illustrates how computational screening can identify analogs with improved pharmacokinetic properties, such as reduced interaction with drug efflux pumps (P-glycoprotein) and metabolic enzymes (CYP2D6).
Future Directions and Emerging Research Perspectives for 4 Acetylamino N 2 Chlorophenyl Benzamide and Its Derivatives
Exploration of Novel Biological Targets for Benzamide-Based Agents
The therapeutic landscape of benzamide (B126) derivatives is continually expanding as new biological targets are identified. Initially recognized for their impact on dopamine (B1211576) receptors in the central nervous system, their utility has grown to encompass a variety of other target classes. nih.govnih.gov Future research on 4-(acetylamino)-N-(2-chlorophenyl)benzamide and its analogs could productively explore these and other novel biological targets.
A significant area of interest is the development of benzamides as inhibitors of various enzymes. For instance, certain substituted benzamides have been investigated as potential anticancer agents through the inhibition of histone deacetylases (HDACs). google.com Another avenue for exploration is the targeting of viral enzymes, where benzamide derivatives have shown promise. For example, some N-phenylbenzamide derivatives have demonstrated anti-HBV activity, potentially through the upregulation of the antiviral protein APOBEC3G. nih.gov
Furthermore, the antimicrobial potential of benzamides is an active area of research. nanobioletters.com The structural features of this compound could be systematically modified to probe its activity against a range of bacterial and fungal pathogens.
Table 1: Examples of Biological Targets for Benzamide Derivatives
| Target Class | Specific Target Example | Potential Therapeutic Area |
| Receptors | Dopamine D2/D3 Receptors nih.govnih.gov | Psychiatry (e.g., schizophrenia, depression) |
| Enzymes | Histone Deacetylases (HDACs) google.com | Oncology |
| Viral Proteins | Hepatitis B Virus (HBV) core protein nih.gov | Infectious Diseases (Hepatitis B) |
| Ion Channels | Voltage-gated sodium channels | Neurology (e.g., epilepsy) |
Advanced Mechanistic Studies and Systems Biology Approaches
A deeper understanding of the mechanism of action is crucial for the rational design of more effective and safer therapeutic agents. For this compound, future mechanistic studies could move beyond simple target identification to elucidate the intricate molecular interactions and downstream signaling pathways it may modulate.
Advanced biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to precisely characterize the binding kinetics and thermodynamics of the compound with its putative targets. X-ray crystallography or cryo-electron microscopy could provide atomic-level insights into the binding mode, guiding future structure-activity relationship (SAR) studies.
Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, offer a holistic view of a drug's effect on a biological system. For instance, transcriptomic profiling of cells treated with this compound could reveal alterations in gene expression patterns, offering clues to its mechanism of action and potential off-target effects.
Application of Artificial Intelligence and Machine Learning in Benzamide Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can significantly accelerate the design-make-test-analyze cycle for new chemical entities. For this compound, AI and ML could be instrumental in several key areas.
Generative models can be used to design novel benzamide derivatives with improved potency, selectivity, and pharmacokinetic properties. Predictive models, trained on large datasets of known benzamides and their biological activities, can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.
Development of Advanced Analytical Techniques for Benzamide Derivative Characterization in Complex Biological Matrices
The ability to accurately and sensitively detect and quantify a drug and its metabolites in biological fluids and tissues is fundamental to preclinical and clinical research. Future work on this compound will necessitate the development of robust and validated analytical methods.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for the analysis of small molecules in complex matrices. epa.gov The development of a sensitive and specific LC-MS/MS method for this compound would be essential for pharmacokinetic studies.
Other advanced analytical techniques that could be employed include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of metabolites and capillary electrophoresis for high-resolution separation of closely related compounds. mdpi.com The development of these methods will be crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table 2: Advanced Analytical Techniques for Benzamide Characterization
| Technique | Application |
| LC-MS/MS epa.gov | Quantification in biological fluids (plasma, urine) |
| High-Resolution Mass Spectrometry (HRMS) nih.gov | Identification of metabolites |
| Nuclear Magnetic Resonance (NMR) Spectroscopy mdpi.com | Structural elucidation of the parent compound and its metabolites |
| Capillary Electrophoresis (CE) | Separation of chiral isomers |
Cross-Disciplinary Research Synergies for Expanding Therapeutic Utilities of Benzamide Scaffolds
The full therapeutic potential of the benzamide scaffold can be realized through collaborations that bridge different scientific disciplines. For this compound, synergistic research efforts could unveil novel applications and accelerate its development.
Collaborations between medicinal chemists and computational biologists can leverage AI and molecular modeling to design and synthesize novel derivatives with enhanced properties. Partnerships with pharmacologists and toxicologists are essential to thoroughly evaluate the efficacy and safety of new compounds.
Furthermore, collaborations with material scientists could lead to the development of novel drug delivery systems to improve the bioavailability and therapeutic index of benzamide-based drugs. For instance, encapsulation of this compound in nanoparticles could enable targeted delivery to specific tissues or cells.
By fostering these cross-disciplinary synergies, the scientific community can continue to unlock the therapeutic potential of the versatile benzamide scaffold, with compounds like this compound representing a frontier for future exploration.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-(acetylamino)-N-(2-chlorophenyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : React 2-chloroaniline with 4-(acetylamino)benzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen to form the amide bond. Use triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Optimize reaction temperature (typically 0–25°C) to minimize side reactions. For acetylation, employ acetic anhydride in the presence of a catalyst like DMAP .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity using HPLC or TLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the acetylamino group (δ ~2.1 ppm for CH₃) and aromatic proton environments. Coupling constants (e.g., J = 9 Hz for ortho-substituted chlorophenyl) aid structural assignment .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Analyze bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm planar amide geometry .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl group) .
Advanced Research Questions
Q. How does this compound interact with bacterial targets like AcpS-PPTase, and what experimental approaches validate these interactions?
- Methodology :
- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant AcpS-PPTase in a malachite green phosphate detection assay. Compare inhibition kinetics (competitive vs. non-competitive) with structurally similar benzamides .
- Molecular Docking : Use software like AutoDock Vina to model binding interactions. Focus on hydrogen bonding between the acetylamino group and active-site residues (e.g., Arg/Lys) .
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to quantify binding affinity (KD) and kinetics (kon/koff) .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodology :
- Comparative Synthesis Analysis : Replicate reported protocols (e.g., solvent systems, stoichiometry) to assess reproducibility. Variations in benzoyl chloride purity or reaction time may explain yield differences .
- Bioassay Standardization : Use identical bacterial strains (e.g., E. coli BW25113) and growth media (e.g., LB broth) to control for environmental factors .
- Structural Validation : Cross-check NMR and crystallographic data (e.g., torsion angles of the chlorophenyl group) to confirm structural consistency with literature .
Q. What strategies improve the compound’s pharmacokinetic properties, such as metabolic stability or bioavailability?
- Methodology :
- LogP Optimization : Calculate partition coefficients using QSPR models. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic oxidation of the acetylamino moiety .
- In Vitro Metabolism Studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., deacetylated derivatives) to guide structural modifications .
- Prodrug Design : Mask the acetyl group with a labile ester to enhance membrane permeability, followed by enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
